N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex heterocyclic compound featuring a spirocyclic core with a triazaspiro[4.5]deca-1,3-diene scaffold. Key substituents include a 3-chlorophenyl group at the carboxamide position, a 3,4-dimethylphenyl moiety at position 2, and an ethylthio group at position 2.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-4-31-22-21(18-9-8-16(2)17(3)14-18)27-24(28-22)10-12-29(13-11-24)23(30)26-20-7-5-6-19(25)15-20/h5-9,14-15H,4,10-13H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPTWAGTRMBNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)N=C1C4=CC(=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22ClN3S
- Molecular Weight : 375.92 g/mol
- CAS Number : 941874-74-4
The compound features a complex structure characterized by a triazaspiro framework, which is known to confer unique pharmacological properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. It appears to induce apoptosis and cell cycle arrest in cancer cells, particularly melanoma cells.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in managing conditions characterized by inflammation.
Anticancer Activity
A study published in the International Journal of Biology and Chemistry evaluated the cytotoxic effects of related triazole derivatives on melanoma cells. Although not directly testing this compound, it highlighted the potential of triazole derivatives in cancer therapy by demonstrating selective cytotoxicity and cell cycle arrest at the S phase in melanoma cells .
Antimicrobial Activity
Research into similar compounds has indicated significant antifungal and antibacterial activities. For instance, derivatives containing a chlorophenyl moiety have displayed effective inhibition against Mycobacterium tuberculosis and various fungal pathogens . This suggests that this compound may also share these properties.
Comparative Biological Activity Table
| Activity Type | Compound Tested | Result Summary |
|---|---|---|
| Anticancer | Triazole Derivative (B9) | Induced apoptosis in melanoma cells |
| Antimicrobial | 4-Chlorophenyl Derivatives | Effective against M. tuberculosis and fungal strains |
| Anti-inflammatory | Various Triazole Compounds | Demonstrated reduction in inflammation markers |
Comparison with Similar Compounds
Structural and Functional Insights :
- Spirocyclic vs.
- Substituent Effects : The ethylthio group in the triazaspiro compound may enhance lipophilicity and membrane permeability, contrasting with the phthalimide’s chlorine and phenyl groups, which optimize reactivity in polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
